molecular formula C12H18N2O2 B13019520 tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13019520
M. Wt: 222.28 g/mol
InChI Key: MEDWOZIEVLAJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and constrained molecular structure, which can be advantageous in drug design for improving binding affinity and selectivity towards biological targets.

Preparation Methods

The synthesis of tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions. For example, a precursor containing a cyano group and an azetidine ring can be cyclized using a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert cyano groups to primary amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic scaffolds for drug discovery.

    Biology: Its rigid structure makes it a valuable tool for studying protein-ligand interactions and understanding the role of molecular rigidity in biological systems.

    Medicine: The compound has potential therapeutic applications, particularly in the design of drugs targeting central nervous system disorders. Its unique structure can enhance the selectivity and efficacy of drug candidates.

    Industry: In the pharmaceutical industry, this compound is used in the development of new chemical entities and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate can be compared to other spirocyclic compounds, such as:

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic core but differs in the functional groups attached to the ring system. It is used in similar applications but may have different reactivity and binding properties.

    tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound contains an additional nitrogen atom in the spirocyclic ring, which can influence its chemical and biological properties. It is also used in drug discovery and development.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity. Its cyano group provides additional opportunities for chemical modifications, making it a versatile building block in synthetic chemistry.

Biological Activity

tert-Butyl 5-cyano-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, synthesizing data from various research studies and sources.

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 1374658-94-2

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress. For instance, studies have shown that derivatives can quench free radicals effectively, suggesting a potential application in neuroprotection against oxidative damage .

Neuroprotective Effects

Neuroprotective effects have been observed in related azaspiro compounds. For example, studies on compounds with similar structures demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative agents like tert-butyl hydroperoxide (TBHP). The mechanism involves the activation of signaling pathways such as ERK/MAPK and PI3K/Akt, which play vital roles in cell survival and proliferation .

Cytotoxicity Studies

Cytotoxicity assays using human neuroblastoma SH-SY5Y cells have shown that certain azaspiro compounds can significantly reduce cell death induced by oxidative stress. The protective effects were quantified using assays measuring cell viability, indicating that these compounds can enhance cellular resilience against pro-apoptotic stimuli .

Study 1: Neuroprotective Mechanism

A study focused on a related compound demonstrated that it could activate ERK1/2 and Akt pathways, leading to increased cell viability under oxidative stress conditions. The inhibition of these pathways resulted in decreased protective effects, underscoring their importance in neuroprotection .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of azaspiro compounds was assessed using various assays, including DPPH and ABTS radical scavenging tests. These studies revealed that the compounds exhibited considerable scavenging activity, which correlates with their structural features .

Data Table: Biological Activity Overview

Activity Effect Reference
AntioxidantQuenches free radicals
NeuroprotectionReduces apoptosis in SH-SY5Y cells
CytotoxicityEnhances cell viability

Properties

IUPAC Name

tert-butyl 7-cyano-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(12)6-13/h9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWOZIEVLAJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.